molecular formula C10H12Br2 B3048543 1,2-Bis(2-bromoethyl)benzene CAS No. 17379-00-9

1,2-Bis(2-bromoethyl)benzene

Cat. No.: B3048543
CAS No.: 17379-00-9
M. Wt: 292.01 g/mol
InChI Key: CMBILWTXEXMRBX-UHFFFAOYSA-N
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Description

1,2-Bis(2-bromoethyl)benzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where two bromine atoms are attached to the ethyl groups at the 1 and 2 positions of the benzene ring. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(2-bromoethyl)benzene can be synthesized through the bromination of 1,2-diethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(2-bromoethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of 1,2-bis(2-hydroxyethyl)benzene or 1,2-bis(2-aminoethyl)benzene.

    Elimination Reactions: Formation of 1,2-diethenylbenzene.

    Oxidation: Formation of 1,2-bis(2-hydroxyethyl)benzene.

    Reduction: Formation of 1,2-diethylbenzene.

Scientific Research Applications

1,2-Bis(2-bromoethyl)benzene has diverse applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Pharmaceutical Research: It is used in the synthesis of potential drug candidates and bioactive compounds.

    Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-bromoethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atoms are replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, resulting in the formation of substituted benzene derivatives.

Comparison with Similar Compounds

1,2-Bis(2-bromoethyl)benzene can be compared with other similar compounds such as:

    1,2-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane molecule.

    1,2-Dibromobenzene: A compound with two bromine atoms directly attached to the benzene ring.

    1,2-Bis(2-chloroethyl)benzene: A similar compound where the bromine atoms are replaced by chlorine atoms.

Uniqueness: this compound is unique due to the presence of bromine atoms on the ethyl groups, which imparts distinct reactivity and chemical properties compared to other dibromo compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

1,2-bis(2-bromoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBILWTXEXMRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394181
Record name 1,2-bis(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17379-00-9
Record name 1,2-bis(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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